molecular formula C15H18O3Se B14141630 Ethyl 2-oxo-1-(phenylseleno)cyclohexanecarboxylate CAS No. 57205-10-4

Ethyl 2-oxo-1-(phenylseleno)cyclohexanecarboxylate

Cat. No.: B14141630
CAS No.: 57205-10-4
M. Wt: 325.27 g/mol
InChI Key: ZNTGOXNUORCSFJ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1-(phenylseleno)cyclohexanecarboxylate is an organic compound that belongs to the class of selenoesters It is characterized by the presence of a phenylseleno group attached to a cyclohexane ring, which is further substituted with an ethyl ester and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-1-(phenylseleno)cyclohexanecarboxylate typically involves the reaction of ethyl 2-oxocyclohexanecarboxylate with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the phenylseleno group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1-(phenylseleno)cyclohexanecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form the corresponding selenoxide.

    Reduction: The keto group can be reduced to form the corresponding alcohol.

    Substitution: The phenylseleno group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of the corresponding selenoxide.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted cyclohexanecarboxylates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-oxo-1-(phenylseleno)cyclohexanecarboxylate has several applications in scientific research:

    Biology: Studied for its potential biological activity, including antioxidant and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1-(phenylseleno)cyclohexanecarboxylate involves the interaction of the phenylseleno group with molecular targets. The phenylseleno group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, the compound can interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Ethyl 2-oxo-1-(phenylseleno)cyclohexanecarboxylate can be compared with other similar compounds, such as:

    Ethyl 2-oxocyclohexanecarboxylate: Lacks the phenylseleno group, making it less reactive in redox reactions.

    Phenylselenoacetic acid: Contains a phenylseleno group but lacks the cyclohexane ring and ethyl ester.

    Selenocysteine: An amino acid containing selenium, but with a different structure and biological function.

Properties

CAS No.

57205-10-4

Molecular Formula

C15H18O3Se

Molecular Weight

325.27 g/mol

IUPAC Name

ethyl 2-oxo-1-phenylselanylcyclohexane-1-carboxylate

InChI

InChI=1S/C15H18O3Se/c1-2-18-14(17)15(11-7-6-10-13(15)16)19-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3

InChI Key

ZNTGOXNUORCSFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1=O)[Se]C2=CC=CC=C2

Origin of Product

United States

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